Product packaging for 2-Octyldodecanol(Cat. No.:CAS No. 5333-42-6)

2-Octyldodecanol

Cat. No.: B041232
CAS No.: 5333-42-6
M. Wt: 298.5 g/mol
InChI Key: LEACJMVNYZDSKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octyldodecanol is a branched-chain, long-chain fatty alcohol (C20H42O) valued in research for its unique physicochemical properties, including excellent emolliency, low volatility, and high stability. Its primary research applications revolve around its role as a non-ionic lipophilic component and penetration enhancer. In formulation science, Octyldodecanol is extensively investigated as a key ingredient in the development of advanced emulsion systems, lipid nanoparticles (SLNs and NLCs), and as a vehicle for hydrophobic active compounds. Its mechanism of action is attributed to its ability to integrate into and fluidize lipid bilayers and stratum corneum lipids, thereby modulating the permeability of biological membranes and facilitating the transdermal delivery of co-formulated drugs or cosmetic actives. Researchers utilize this compound in dermatological and pharmaceutical studies to create model systems for studying skin barrier function, to improve the solubility of lipophilic drugs, and to enhance the sensory properties of topical formulations without imparting greasiness. Its chemical inertness and resistance to oxidation make it an ideal excipient for long-term stability studies. For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H42O B041232 2-Octyldodecanol CAS No. 5333-42-6

Properties

IUPAC Name

2-octyldodecan-1-ol
Source PubChem
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InChI

InChI=1S/C20H42O/c1-3-5-7-9-11-12-14-16-18-20(19-21)17-15-13-10-8-6-4-2/h20-21H,3-19H2,1-2H3
Source PubChem
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InChI Key

LEACJMVNYZDSKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(CCCCCCCC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42O
Source PubChem
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DSSTOX Substance ID

DTXSID3036288
Record name 2-Octyl-1-dodecanol
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Molecular Weight

298.5 g/mol
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Physical Description

Liquid
Record name 1-Dodecanol, 2-octyl-
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CAS No.

5333-42-6
Record name 2-Octyldodecanol
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Record name Octyldodecanol [NF]
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Record name Octyldodecanol
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Record name 2-Octyl-1-dodecanol
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Record name 1-Dodecanol, 2-octyl-
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Record name 2-Octyl-1-dodecanol
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Record name 2-octyldodecan-1-ol
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Synthesis and Derivatization Methodologies of Octyldodecanol

Advanced Synthetic Pathways and Catalysis

The industrial production of octyldodecanol, also known as 2-octyl-1-dodecanol, predominantly relies on chemical synthesis, with significant research dedicated to optimizing these pathways for greater efficiency and product purity.

Guerbet Reaction Mechanisms and Optimization

The Guerbet reaction, named after its discoverer Marcel Guerbet, is a cornerstone of octyldodecanol synthesis. This self-condensation reaction of a primary alcohol at high temperatures results in the formation of a β-alkylated dimer alcohol. google.com In the case of octyldodecanol, this typically involves the dimerization of decyl alcohol. google.com The reaction proceeds through a sequence of dehydrogenation, aldol (B89426) condensation, and subsequent hydrogenation.

The choice of catalyst is critical in the Guerbet reaction, influencing both the reaction rate and the selectivity towards the desired product. A variety of catalytic systems have been investigated, with a focus on enhancing yield and minimizing by-products.

Commonly employed catalysts include:

Copper-Nickel Catalysts: These have shown to be particularly effective. For instance, a copper-nickel co-catalyst supported on alumina, with a copper/nickel weight ratio of 80/20, has demonstrated high yield and selectivity in the synthesis of 2-octyl-1-dodecanol from 1-decanol. google.com The synergistic effect of copper and nickel is believed to facilitate both the dehydrogenation and hydrogenation steps.

Raney Nickel: This catalyst has also been used in the Guerbet reaction for producing octyldodecanol, although it may require longer reaction times compared to copper-nickel systems to achieve comparable yields. google.com

Copper Chromite: Commercially available copper chromite catalysts can also facilitate the reaction, though they may result in lower yields and selectivity compared to optimized copper-nickel systems. google.com

Homogeneous Catalysts: While heterogeneous catalysts are common, homogeneous systems, such as those based on palladium, have also been explored. google.com

Research has shown that the combination of a catalyst with a strong base, such as potassium hydroxide (B78521) or sodium tert-butoxide, is essential for the aldol condensation step of the reaction. google.comgoogle.com

Table 1: Comparison of Catalytic Systems in the Guerbet Synthesis of Octyldodecanol

Catalyst Base Starting Material Reaction Time (hours) Yield (%) Selectivity (%) Reference
Copper-Nickel on Alumina Potassium Hydroxide 1-Decanol 3 89.9 95.0 google.com
Raney Nickel Potassium Hydroxide 1-Decanol ~10 85 86.3 google.com
Copper Chromite Potassium Hydroxide 1-Decanol 8 80 85 google.com
None Potassium Hydroxide 1-Decanol 10 75.6 89.1 google.com

Optimizing process parameters is crucial for maximizing the yield and purity of octyldodecanol. Key parameters include temperature, pressure, and the concentration of the alkaline substance.

Temperature: The reaction is typically conducted at elevated temperatures, often in the range of 210°C to 250°C. google.com A temperature of 220°C has been reported as optimal for the reaction using a copper-nickel catalyst. google.com

Pressure: The Guerbet reaction is often carried out at atmospheric or higher pressures. epo.org

Alkalinity: The presence of a base, such as potassium hydroxide, is critical. The concentration of the base can influence the reaction rate and the formation of by-products. google.com

Water Removal: The continuous removal of water, a by-product of the condensation reaction, is essential to drive the equilibrium towards the formation of the Guerbet alcohol. google.com

By carefully controlling these parameters, yields of octyldodecanol can be significantly enhanced. For example, using a copper-nickel catalyst with potassium hydroxide at 220°C, a yield of 89.9% with a selectivity of 95.0% has been achieved. google.com In contrast, conducting the reaction without a metal co-catalyst, even for a longer duration, results in a significantly lower yield of 75.6%. google.com

Biosynthetic Routes and Bio-based Feedstocks

In response to the growing demand for sustainable and environmentally friendly products, there is increasing interest in developing biosynthetic routes for octyldodecanol production using renewable feedstocks.

While the direct, complete enzymatic synthesis of octyldodecanol is still an area of active research, several biocatalytic approaches show promise. These methods often involve the use of whole-cell catalysts or isolated enzymes.

Whole-Cell Catalysis: Researchers have engineered whole-cell catalysts, such as strains of Escherichia coli, for the production of precursor alcohols. For instance, metabolic engineering has been used to produce 1-octanol (B28484) from glucose. researchgate.netresearchgate.net This involves the overexpression of specific enzymes like thioesterase, carboxylic acid reductase, and aldehyde reductase to create a synthetic pathway. researchgate.net Such engineered microbes could potentially be adapted to produce the C10 and C12 alcohols necessary for octyldodecanol synthesis.

Enzymatic Reactions: Lipases are a class of enzymes that have been investigated for their role in reactions involving fatty alcohols and acids. While they are commonly used for esterification and transesterification, their application in the direct synthesis of Guerbet alcohols is less established. mdpi.comnih.govnih.gov However, research into chemoenzymatic processes, which combine chemical and enzymatic steps, is ongoing. For example, a process involving organocatalytic oxidation and aldol condensation followed by enzymatic reductions has been developed for the synthesis of other Guerbet alcohols at room temperature. researchgate.net The use of lipases, such as Novozym 435, has been demonstrated in the synthesis of various esters involving branched-chain alcohols, indicating their potential utility in derivatizing bio-based octyldodecanol. epo.org

A significant advancement in the sustainable production of octyldodecanol involves the use of natural fats and oils from vegetable sources like coconut and palm oil. faithful-to-nature.co.zadnu.dp.uaresearchgate.net This approach is considered more environmentally friendly as it utilizes renewable biomass. epo.org

The general process involves:

Extraction of Fatty Acids: Fatty acids, such as decanoic acid (a C10 fatty acid), are extracted from natural oils. faithful-to-nature.co.za

Reduction to Fatty Alcohols: The extracted fatty acids are then reduced to their corresponding primary alcohols. This can be achieved through methods like high-pressure catalytic reduction. faithful-to-nature.co.za

Guerbet Condensation: The resulting bio-alcohols, such as decyl alcohol, are then used as the feedstock for the Guerbet reaction to produce octyldodecanol. faithful-to-nature.co.za

This bio-based route allows for the production of octyldodecanol that can be claimed as being from a natural source, aligning with the growing consumer demand for "green" cosmetics. faithful-to-nature.co.za The use of biocatalysts, such as enzymes, in the initial processing of vegetable oils to improve the efficiency of fatty acid extraction is also an area of active research. dnu.dp.ua

Chemical Derivatization and Functionalization

The chemical reactivity of octyldodecanol, primarily centered around its hydroxyl (-OH) group, allows for a variety of derivatization and functionalization reactions. These modifications are employed to alter its physical and chemical properties, leading to a wide range of applications in various industries.

Esterification: Octyldodecanol readily undergoes esterification with carboxylic acids to form esters, which are widely used as emollients and texture enhancers. specialchem.com The reaction typically involves combining octyldodecanol with a fatty acid, such as myristic acid or lauroyl glutamic acid, often in the presence of an acid catalyst and under controlled temperature conditions. specialchem.comcir-safety.org This process is fundamental to creating derivatives with specific sensory profiles and functionalities. For instance, the esterification with oleic acid produces estolide esters with improved low-temperature properties. researchgate.net

Table 1: Examples of Esterification Reactions with Octyldodecanol

Reactant 1 Reactant 2 Resulting Ester Compound
Octyldodecanol Myristic Acid 2-Octyldodecyl myristate specialchem.com
Octyldodecanol Heptanoic Acid 2-Octyldodecyl heptanoate (B1214049) ontosight.ai

Etherification: Ether derivatives of octyldodecanol can also be synthesized. One notable method is the Mitsunobu reaction, where a phenolic intermediate can react with 2-octyldodecanol to form an ether linkage. Etherification can also be achieved with reagents like propylene (B89431) glycol to produce compounds such as 3-[(2-Octyldodecyl)oxy]propane-1,2-diol. These reactions expand the functional possibilities of octyldodecanol, creating molecules with different solubility and polarity characteristics. thegoodscentscompany.com

Oxidation: As a primary alcohol, octyldodecanol can be oxidized. A key reaction is its dehydrogenation when heated or melted with an alkali, which yields octyldodecanoic acid. smolecule.comwikipedia.org In certain biodegradation pathways, the hydroxyl group of this compound is first oxidized to an aldehyde group, which is then further oxidized. researchgate.net

Reduction: The hydroxyl group of octyldodecanol can be reduced to its corresponding alkane under suitable conditions. smolecule.com An alternative pathway for functional group manipulation involves the bromination of the alcohol using reagents like N-bromosuccinimide (NBS) and triphenylphosphine (B44618) (PPh₃), followed by a reduction step (dehalogenation) to yield the alkane.

Glycosylation: Octyldodecanol can be conjugated with carbohydrates in a process known as glycosylation. In Fischer glycosylation, the fatty alcohol is reacted with a sugar, such as glucose or xylose, to form alkylpolyglucosides (APGs). researchgate.netocl-journal.orgresearchgate.net For example, to create a liquid emulsifier, the branched octyldodecanol is reacted with xylose to enhance chemical reactivity. researchgate.net These glycosylated derivatives are effective emulsifiers, combining the hydrophobic nature of the fatty alcohol with the hydrophilic character of the sugar moiety. ocl-journal.org

Molecular Interactions and Biological Activities of Octyldodecanol

in Dermal and Transdermal Permeation

Octyldodecanol, a long-chain branched fatty alcohol, is widely utilized in topical and transdermal formulations due to its ability to enhance the penetration of active pharmaceutical ingredients (APIs) through the skin. zhishangchemical.comformulationbio.com Its mechanism of action is primarily attributed to its interactions with the components of the stratum corneum, the outermost layer of the skin and the principal barrier to substance permeation. basf.comrutgers.edu

Influence on Stratum Corneum Lipid Lamellar Ordering

The primary barrier function of the stratum corneum is provided by its unique "bricks and mortar" structure, where corneocytes ("bricks") are embedded in a continuous intercellular lipid matrix ("mortar"). medicaljournals.semdpi.com This lipid matrix is organized into highly ordered lamellar structures, which are crucial for preventing water loss and the entry of foreign substances. medicaljournals.semdpi.com Octyldodecanol enhances skin permeation by disrupting this ordered lipid organization. basf.comrutgers.edu Studies have shown that functional oleochemical excipients like octyldodecanol can fluidize the lamellar lipid domains within the stratum corneum, thereby increasing its permeability. rutgers.edu

The effect of octyldodecanol on the stratum corneum's lipid structure has been investigated using advanced spectroscopic techniques, which provide molecular-level insights into these interactions. basf.com Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy and Confocal Raman Micro-spectroscopy are powerful non-invasive methods used to analyze the conformational order of lipid chains. basf.commdpi.com

In studies using human skin samples, both FTIR and Raman spectroscopy have been employed to evaluate the presence of octyldodecanol and its effect on lipid ordering. basf.com ATR-FTIR imaging of the CH2 symmetric stretching vibration peak (~2850 cm⁻¹) in skin treated with octyldodecanol shows a shift that indicates an increase in lipid disordering. basf.com Similarly, Confocal Raman microscopy can track the penetration of octyldodecanol into different depths of the stratum corneum over time and visualize its disordering effect on the lipid lamellae. basf.com

Table 1: Spectroscopic Analysis of Octyldodecanol's Effect on Stratum Corneum Lipids basf.com
Spectroscopic TechniqueSpectral Marker/MethodObservationInferred Mechanism
Confocal Raman Micro-spectroscopyAnalysis of octyldodecanol-specific peaks (e.g., 1450 cm⁻¹) vs. skin protein peaks (Phenylalanine)Semi-quantitative evaluation of octyldodecanol penetration into stratum corneum and epidermis.Visualization of penetration kinetics.
ATR-FTIR ImagingAnalysis of CH2 symmetric stretching peak position (~2850 cm⁻¹)Shift in peak position after treatment with octyldodecanol.Increased disordering and fluidization of stratum corneum lipid lamellae.

The disruption of the stratum corneum's lipid lamellae by octyldodecanol directly correlates with an increase in the permeability of various APIs. basf.comrutgers.edu By fluidizing the lipid barrier, octyldodecanol reduces the diffusional resistance of the stratum corneum, facilitating the passage of drug molecules. rutgers.edu

Research has demonstrated that this mechanism enhances the skin permeation of APIs with a range of polarities. rutgers.edu The increased lipid disordering induced by octyldodecanol is considered a key factor in its ability to improve the transdermal flux of these active compounds. basf.comrutgers.edu

Table 2: Examples of APIs with Enhanced Permeation by Octyldodecanol rutgers.edu
Active Pharmaceutical Ingredient (API)Log P (Polarity Indicator)Observed Effect
Lidocaine HCl0.7Increased rate of flux through the skin barrier in model formulations.
ClotrimazoleN/AIncreased rate of flux through the skin barrier in model formulations.
Azelaic acid1.33Demonstrated benefits as a penetration enhancer.
Metronidazole-0.013Demonstrated benefits as a penetration enhancer.

Interaction with Skin Barrier Components (e.g., Proteins, Lipids)

The primary interaction of octyldodecanol is with the intercellular lipids of the stratum corneum, such as ceramides, cholesterol, and free fatty acids. basf.comnih.gov By inserting itself into the lipid lamellae, the branched structure of octyldodecanol disrupts the tight, ordered packing of the straight-chain lipids that form the barrier. basf.comrutgers.edu This action increases the fluidity and creates more "free volume" within the lipid domains, which lowers the barrier to diffusion for other molecules. rutgers.edu While the main effect is on lipids, spectroscopic studies also use protein-specific peaks (such as the Amide I band or Phenylalanine peak) as a reference to normalize the concentration of the penetrating enhancer, indicating the compound's presence within the protein-rich corneocyte structure as well. basf.com

Role as a Solvent and Carrier in Dermal Delivery Systems

Beyond its direct effects on the stratum corneum barrier, octyldodecanol serves as an effective solvent and carrier in topical formulations. zhishangchemical.comnaturallythinking.com Its chemical nature as a fatty alcohol makes it an excellent solvent for many lipophilic APIs, which may have low solubility in more conventional aqueous or hydrocarbon-based vehicles. zhishangchemical.comformulationbio.com By dissolving the API, octyldodecanol ensures a uniform distribution of the drug within the formulation and maintains a high concentration gradient at the skin surface, which is a key driving force for passive diffusion across the skin. google.com It has been evaluated as a solvent for the topical application of drugs like naproxen (B1676952) and is a component in pharmaceutical carrier compositions for transdermal systems. zhishangchemical.comgoogle.com

Octyldodecanol is a frequently used oil phase in the formulation of microemulsions and nanoemulsions, which are advanced dermal delivery systems. formulationbio.commdpi.com These systems are colloidal dispersions of oil and water stabilized by surfactants, with droplet sizes typically in the nanometer range. mdpi.comnih.gov Nanoemulsions, in particular, offer several advantages for dermal delivery, including high stability, pleasant skin feel, and an enhanced ability to deliver active ingredients into the skin. nih.govresearchgate.net

Octyldodecanol is chosen as the oil phase in these systems due to its ability to dissolve lipophilic APIs and its inherent skin penetration-enhancing properties. researchgate.netscdi-montpellier.fr For instance, oil-in-water (O/W) nanoemulsions using octyldodecanol have been successfully developed to enhance the transdermal delivery of poorly soluble compounds like Ceramide IIIB. nih.govscdi-montpellier.frresearchgate.net The small droplet size of the nanoemulsion facilitates close contact with the stratum corneum, and the components of the system, including octyldodecanol and surfactants, work synergistically to overcome the skin's barrier function. nih.govresearchgate.net

Table 3: Example of an Optimized Ceramide IIIB Nanoemulsion Formulation Using Octyldodecanol scdi-montpellier.frresearchgate.net
ComponentRoleExample Concentration/Ratio
OctyldodecanolOil PhasePart of the oil phase with surfactant/cosurfactant at a weight ratio of 1:9 to 3:7.
Tween 80SurfactantCombined with glycerol (B35011) at a 1:1 weight ratio.
GlycerolCosurfactantCombined with Tween 80 at a 1:1 weight ratio.
WaterAqueous Phase~55.08 wt%
Ceramide IIIBActive Ingredient0.05 wt%
Solvent Properties for Challenging Drug Molecules (e.g., Naproxen, Salicylic (B10762653) Acid)

Octyldodecanol is recognized for its excellent solvent properties, particularly for substances that are otherwise difficult to dissolve. atamanchemicals.commakingcosmetics.com This capability is crucial in the formulation of topical products containing active pharmaceutical ingredients.

Research has specifically highlighted its efficacy as a solvent for challenging drug molecules such as naproxen and salicylic acid. atamanchemicals.comatamanchemicals.comformulationbio.com For instance, octyldodecanol has been evaluated as a solvent for the topical application of naproxen. atamanchemicals.comatamanchemicals.comformulationbio.com It is also considered an ideal solvent for dissolving salicylic acid, a common ingredient in dermatological preparations. atamanchemicals.commakingcosmetics.comatamanchemicals.comskinethix.com Its ability to dissolve these compounds facilitates their uniform distribution within a formulation, which is essential for consistent product performance and bioavailability. skinethix.comavenalab.com This characteristic is attributed to its nature as a long-chain fatty alcohol, which allows it to effectively solubilize lipophilic compounds. atamanchemicals.comavenalab.com

The solvent capacity of octyldodecanol extends to its use in microemulsions. It has been used in the preparation of oil/water microemulsions designed as vehicles for the dermal delivery of drugs with low skin penetration. atamanchemicals.comatamanchemicals.comformulationbio.com Furthermore, studies on its estimated permeability coefficient suggest that octyldodecanol may also act as a dermal permeation enhancer. atamanchemicals.comatamanchemicals.comformulationbio.com

Antimicrobial and Biocidal Properties

Octyldodecanol has demonstrated antimicrobial properties, contributing to its utility in various formulations beyond its primary role as an emollient and solvent.

Mechanisms of Bacterial Growth Inhibition

The antimicrobial activity of octyldodecanol is attributed to its ability to interfere with critical bacterial structures and processes. Research indicates that it can inhibit bacterial growth by disrupting membrane synthesis. evitachem.com This mechanism involves the interaction of octyldodecanol with the bacterial cell membrane, leading to its disruption. quadragroup.store

Interaction with Microbial Cell Membranes

The primary mode of octyldodecanol's antimicrobial action involves its direct interaction with microbial cell membranes. It is believed to disrupt the cell membrane of microorganisms, leading to membrane disruption and subsequent inhibition of bacterial growth. quadragroup.store This interaction is also described as binding to fatty acids within the bacterial cell walls, further compromising the integrity of the cell. evitachem.com This disruption of the cell membrane can lead to the loss of essential cellular components and ultimately, cell death. mdpi.com

Impact on Skin Microbiome Composition and Activity

The interaction of cosmetic ingredients with the skin's natural microbial inhabitants is a complex area of study. The use of cosmetics can alter the balance of the skin microbiome. mdpi.com Some ingredients can be utilized by microorganisms, promoting their growth, while others can have an inhibitory effect. mdpi.com

Specific research on the impact of various cosmetic ingredients on common skin microorganisms has shown that different substances affect microbial growth differently. For instance, one study found that while some fatty alcohols could support the growth of certain Malassezia species (a type of yeast commonly found on the skin), no growth was observed with octyldodecanol, which is a secondary fatty alcohol. mdpi.com This suggests that octyldodecanol may be relatively inert in terms of supporting the growth of these particular skin microbes. mdpi.com However, the broader impact of octyldodecanol on the diverse and complex skin microbiome is an area that requires further investigation. Some products containing octyldodecanol are marketed with the aim of correcting the microbiome of acne-prone skin. propaira.com

Biocompatibility and Cellular Responses

The biocompatibility of an ingredient is a critical factor in its use in topical products. Octyldodecanol is generally considered to have a good biocompatibility profile.

In Vitro Cytotoxicity Assessments

In vitro cytotoxicity studies are essential for evaluating the potential of a substance to harm cells. An Ames test, which assesses the mutagenic potential of a chemical, was conducted on octyldodecanol and the results were negative. kao.com Another study on a product containing 1% phytosteryl/octyldodecyl lauroyl glutamate, a derivative of octyldodecanol, predicted it to be non-irritating in an in vitro cell viability assay using a reconstituted human epidermis model. cir-safety.org

Inflammatory and Immunological Responses

Octyldodecanol's role in inflammatory and immunological responses is multifaceted, with evidence suggesting it can be both a benign vehicle for anti-inflammatory agents and, under certain conditions, a mild irritant. Its primary function in dermatological and cosmetic formulations is that of an emollient and solvent, which indirectly influences skin inflammation by improving barrier function and hydration.

Octyldodecanol is frequently used as a carrier in topical formulations designed to treat inflammatory skin conditions. For instance, it is listed as a suitable carrier for delivering antibodies that target tumor-associated macrophages (TAMs), which are central to the inflammatory response in tumors google.com. It is also included as an excipient in compositions intended to modulate the inflammatory phenotype of monocytes and macrophages google.com. Products containing octyldodecanol have been marketed for chronic dermatoses like psoriasis, ichthyosis, and seborrheic dermatitis, claiming to alleviate inflammation and exert an immunomodulatory effect goldenfarm.com.ua.

Clinical observations provide further insight into its role. In a randomized placebo-controlled trial for the inflammatory condition vulvar lichen sclerosus, a placebo cream containing octyldodecanol as part of its emollient base showed significant improvement in symptoms. Subjects using the placebo cream reported a 43% reduction in vulvar burning and pain over 12 weeks, suggesting that the emollient properties of the vehicle base containing octyldodecanol can contribute to symptom relief in inflammatory skin disorders vulvodynia.com.

However, the interaction of octyldodecanol with the skin is not always passive. Prolonged or repeated contact with undiluted octyldodecanol may cause skin irritation, a localized inflammatory response characterized by redness, swelling, and in some cases, the infiltration of inflammatory cells into the epidermis and hair follicles google.comdntb.gov.ua. Safety assessments have noted that at the low concentrations typically used in cosmetic products, the potential for irritation is low researchgate.net.

The compound's interaction with the skin's microbiome also has immunological implications. The metabolism of lipids by cutaneous microorganisms can produce free fatty acids that influence the function of immune cells such as neutrophils and granulocytes mdpi.com. Research has shown that the skin yeast Malassezia furfur, a common component of the skin microbiota, does not utilize the secondary fatty alcohol octyldodecanol as a nutrient for growth mdpi.com. This suggests that octyldodecanol does not contribute to the proliferation of this particular microorganism, which can be a factor in certain skin conditions.

Interaction with Specific Cell Lines and Tissues

Octyldodecanol's primary interaction with tissues occurs at the stratum corneum, the outermost layer of the skin. As a lipophilic emollient, it influences the skin's barrier function and the penetration of other active substances. Its effects on specific skin cells like keratinocytes and fibroblasts have also been noted, primarily in the context of its role within cosmetic and pharmaceutical formulations.

The interaction of octyldodecanol with the skin barrier is complex and appears to be dependent on the condition of the skin. One study investigating the penetration of ceramide-2-NBD, a fluorescently-labeled lipid, found that an emulsion containing octyldodecanol facilitated the permeation of the ceramide through all layers of dry skin within 12 hours. In contrast, in healthy skin, the ceramide remained in the upper layers of the stratum corneum mdpi.com. This suggests that octyldodecanol can act as a penetration enhancer, particularly in compromised or dry skin where the endogenous ceramide content is lower mdpi.com. This penetration-enhancing property is supported by studies that identify octyldodecanol as a potential dermal permeation enhancer due to its high lipophilicity researchgate.netmedchemexpress.com.

Conversely, other research characterizes octyldodecanol as a synthetic emollient that primarily remains on the skin's surface, forming a discontinuous occlusive layer that helps reduce water loss while allowing the skin to "breathe" mdpi.com. This action helps to soften and smooth the skin by providing a protective, lubricating layer lesielle.comskinethix.com. It is widely used as a solvent for other ingredients, such as salicylic acid, to ensure their uniform distribution skinethix.com.

Formulations containing octyldodecanol have been used in studies involving various skin cells. It has been included in cosmetic compositions aimed at promoting the differentiation of keratinocytes, the primary cells of the epidermis google.com. Keratinocyte differentiation is a crucial process for maintaining a healthy skin barrier google.com. Furthermore, octyldodecanol is a component of emollient bases used in studies on human fibroblast cells, which are responsible for producing collagen and other extracellular matrix components in the dermis vulvodynia.comnih.gov. For example, a cream containing human fibroblast lysate used a placebo base with octyldodecanol to test its efficacy vulvodynia.com.

The table below summarizes the differential penetration of a ceramide analogue in an octyldodecanol-containing emulsion when applied to dry versus healthy skin tissue, as observed via fluorescent microscopy mdpi.com.

Table 1: Penetration of Ceramide-2-NBD in an Octyldodecanol Emulsion After 12 Hours
Skin TypePenetration DepthObservation
Dry SkinAll layers of the epidermisFluorescence observed throughout the epidermis, indicating deep penetration.
Healthy SkinUpper layer of Stratum CorneumFluorescence confined to the superficial layers of the skin.

Additionally, octyldodecanol's interaction extends to the microorganisms residing on the skin. As noted previously, it does not support the growth of the yeast Malassezia furfur, unlike some primary fatty alcohols mdpi.com. This selective interaction can influence the balance of the skin's microflora.

The table below details the growth response of various Malassezia species to different types of fatty alcohols, highlighting the inert nature of octyldodecanol mdpi.com.

Table 2: Growth of Malassezia Species on Various Fatty Alcohols
Fatty Alcohol TypeExample CompoundGrowth of M. furfurGrowth of M. sympodialisGrowth of M. globosa
Primary Fatty AlcoholCetylstearyl alcoholGrowth ObservedGrowth ObservedNot Specified
Secondary Fatty AlcoholOctyldodecanolNo Growth ObservedNo Growth ObservedNo Growth Observed

Analytical Methodologies for Octyldodecanol Quantification and Characterization

Chromatographic Techniques

Chromatographic methods are fundamental for separating octyldodecanol from other components in a mixture, allowing for its precise quantification and the identification of related substances and impurities.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like octyldodecanol. It provides both quantitative data and structural information, making it ideal for purity testing and impurity profiling.

In a typical GC-MS analysis of octyldodecanol, the sample is first vaporized and introduced into a gas chromatograph. The separation is achieved on a capillary column, often with a non-polar stationary phase. The temperature of the column is programmed to increase over time, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase. Following separation, the eluted compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a "fingerprint" for identification.

The United States Pharmacopeia (USP) outlines a gas chromatography method for the assay of octyldodecanol, specifying system suitability requirements to ensure the reliability of the results. pharmacopeia.cn For instance, the resolution between octyldodecanol and a related compound, stearyl alcohol, should be not less than 4.0. pharmacopeia.cn This ensures that the two compounds are adequately separated for accurate quantification. The method also specifies a flame-ionization detector (FID), which is common for quantitative analysis, though a mass spectrometer provides more definitive identification. pharmacopeia.cn

Research has also utilized GC-MS for the quantification of allergens in cosmetics, a product category where octyldodecanol is frequently used. gcms.cz While not directly targeting octyldodecanol, these methods demonstrate the capability of GC-MS to quantify specific components within a complex cosmetic matrix. gcms.cz For impurity profiling, GC-MS can identify and quantify related branched-chain fatty alcohols, linear-chain fatty alcohols, and branched aldehydes that may be present in commercial octyldodecanol. uspnf.com

ParameterConditionPurpose
Column2-mm x 2-m column packed with 3% liquid phase G2 on support S1ASeparation of octyldodecanol from related alcohols. pharmacopeia.cn
Carrier GasNitrogen or HydrogenMobile phase to carry the sample through the column. pharmacopeia.cnuspnf.com
Injector TemperatureApproximately 280 °CEnsures rapid vaporization of the sample. pharmacopeia.cn
Detector TemperatureApproximately 280 °C (for FID)Maintains the sample in the gas phase for detection. pharmacopeia.cn
Oven Temperature ProgramInitial temperature of 80 °C, ramped at 6 °C/minute to 300 °CAllows for the separation of compounds with different boiling points. pharmacopeia.cn
System SuitabilityResolution (R) between octyldodecanol and stearyl alcohol ≥ 4.0Verifies the performance of the chromatographic system. pharmacopeia.cn

High-performance liquid chromatography (HPLC) is another valuable tool for the analysis of octyldodecanol, particularly for its application in monitoring drug release from nanoemulsions and other delivery systems. While fatty alcohols like octyldodecanol lack a strong chromophore for UV detection, derivatization techniques can be employed to enhance their detectability. Alternatively, detectors such as evaporative light scattering detectors (ELSD) or mass spectrometers can be used.

Studies have shown the use of HPLC to assess the release kinetics of drugs from formulations containing octyldodecanol. In these applications, HPLC is used to quantify the amount of the active pharmaceutical ingredient (API) that has been released from the delivery system over time.

For the analysis of fatty alcohols themselves, HPLC methods often involve derivatization. For instance, dodecanol and its ethoxylated derivatives have been analyzed by LC-MS/MS after derivatization with phenyl isocyanate. nih.gov This approach significantly improves the ionization efficiency and sensitivity of the method. While this study focused on dodecanol, a similar derivatization strategy could be adapted for octyldodecanol. The separation is typically achieved on a reversed-phase column, such as a C18 column, using a gradient elution with a mixture of water and an organic solvent like acetonitrile or methanol (B129727). nih.gov

ParameterConditionPurpose
ColumnC18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm)Separation based on hydrophobicity. nih.gov
Mobile PhaseGradient of 5 mM ammonium acetate (B1210297) in water (A) and acetonitrile (B)Elution of analytes with varying polarities. nih.gov
Flow Rate0.2 mL/minControls the speed of the mobile phase. nih.gov
Column Temperature35 °CEnsures reproducible retention times. nih.gov
DetectionMass Spectrometry (MS/MS) after derivatizationProvides sensitive and selective detection. nih.gov

Spectroscopic Approaches

Spectroscopic techniques provide information about the molecular structure and environment of octyldodecanol. These methods are often used for structural confirmation, in-situ analysis, and studying the interactions of octyldodecanol with other molecules.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of octyldodecanol exhibits characteristic absorption bands corresponding to the vibrations of its chemical bonds.

The most prominent feature in the FTIR spectrum of an alcohol is the broad absorption band in the region of 3200-3600 cm⁻¹, which is attributed to the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the alkyl chains are observed in the 2850-3000 cm⁻¹ region. The spectrum also shows bending vibrations for CH₂ and CH₃ groups around 1465 cm⁻¹ and 1378 cm⁻¹, respectively. The C-O stretching vibration appears in the 1000-1260 cm⁻¹ region.

FTIR spectroscopy has been effectively used to study the interaction of octyldodecanol with the stratum corneum of the skin. basf.com By analyzing the shifts in the peak positions of the CH₂ symmetric and asymmetric stretching vibrations, researchers can gain insights into the fluidization and disordering of the lipid lamellae in the skin, which is a key mechanism for its penetration-enhancing effects. basf.com Attenuated Total Reflectance (ATR)-FTIR imaging has been specifically used to visualize the presence and depth of octyldodecanol in cross-sections of skin samples. basf.com

Wavenumber (cm⁻¹)Vibrational ModeSignificance
~3300O-H stretchCharacteristic of the hydroxyl functional group.
~2920 and ~2850C-H asymmetric and symmetric stretchIndicates the presence of the long alkyl chains. basf.com
~1465CH₂ bendConfirms the presence of methylene groups in the alkyl chains. basf.com
~1050C-O stretchRelates to the carbon-oxygen bond of the primary alcohol.

Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FTIR. It is particularly well-suited for in-situ analysis and studying aqueous systems, as water is a weak Raman scatterer. nih.gov This makes it an excellent tool for investigating the penetration of octyldodecanol into the skin.

Confocal Raman microscopy can be used to non-invasively measure the depth and distribution of octyldodecanol in the different layers of the skin over time. basf.com By mapping the intensity of characteristic Raman peaks of octyldodecanol at different depths, it is possible to visualize its penetration kinetics. basf.com Specific Raman bands for octyldodecanol, such as those around 1080, 1300, and 1450 cm⁻¹, can be used as markers to track its presence. basf.com

Raman spectroscopy is also a valuable process analytical technology (PAT) tool in the pharmaceutical industry for monitoring salt formation, disproportionation, and polymorphic transformations in real-time. mdpi.com While not a direct application to octyldodecanol itself, this demonstrates the potential of Raman spectroscopy for in-situ monitoring of processes where octyldodecanol might be a component.

Raman Shift (cm⁻¹)AssignmentApplication in Octyldodecanol Analysis
1080, 1300, 1450Marker peaks for octyldodecanolUsed to track the presence and penetration of octyldodecanol in skin. basf.com
2800-3000C-H stretching regionProvides information on the lipid organization within the stratum corneum.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the elucidation of molecular structure. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to provide detailed information about the carbon-hydrogen framework of octyldodecanol.

In the ¹H NMR spectrum of octyldodecanol, the protons on the carbon bearing the hydroxyl group (CH₂OH) typically appear as a multiplet around 3.5 ppm. The protons of the numerous methylene (CH₂) groups in the long alkyl chains produce a complex series of overlapping signals in the region of 1.2-1.4 ppm. The terminal methyl (CH₃) protons are observed as a triplet around 0.9 ppm. The proton at the branch point (CH) would also have a characteristic chemical shift.

The ¹³C NMR spectrum provides information about each unique carbon atom in the molecule. The carbon attached to the hydroxyl group (CH₂OH) would resonate at a downfield chemical shift (typically 60-70 ppm). The carbons of the alkyl chains would appear in the upfield region of the spectrum.

NMR is a primary technique for the definitive identification and structural confirmation of octyldodecanol. It can be used to verify the branched structure and to distinguish it from its linear isomers.

NucleusApproximate Chemical Shift (ppm)Structural Assignment
¹H~3.5-CH₂-OH
¹H~1.2-1.4-(CH₂)n-
¹H~0.9-CH₃
¹³C~60-70-CH₂-OH
¹³C~10-40Alkyl chain carbons

Hyphenated Techniques and Advanced Detection Methods

Advanced analytical methodologies are essential for the comprehensive characterization of octyldodecanol, particularly for identifying and quantifying trace-level impurities. Hyphenated techniques, which couple powerful separation methods with sensitive detection systems, are at the forefront of this analytical endeavor.

LC-MS and GC-MS for Impurity Profiling

Impurity profiling is a critical aspect of quality control for octyldodecanol, ensuring its purity and safety for use in various applications. The combination of chromatographic separation with mass spectrometric detection provides a powerful tool for this purpose. ijprajournal.com Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most widely exploited hyphenated techniques for the impurity profiling of pharmaceutical and cosmetic ingredients. ijprajournal.comajrconline.org

LC-MS combines the high-resolution separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. resolvemass.ca This technique is highly versatile and can analyze a wide range of compounds, making it suitable for identifying non-volatile or thermally labile impurities in octyldodecanol. resolvemass.ca The process involves injecting the sample into the LC system, where compounds are separated based on their interactions with the stationary phase. The separated components then enter the mass spectrometer, which analyzes the mass-to-charge ratio of the resulting ions, allowing for detailed structural and compositional information. resolvemass.ca

GC-MS is particularly effective for the analysis of volatile and semi-volatile compounds. In this technique, the sample is vaporized and separated in a gaseous state within the GC column. ijprajournal.com The separated compounds are then introduced into the mass spectrometer for detection and identification. This method is ideal for detecting residual solvents or volatile by-products that may be present in octyldodecanol from its synthesis process.

The primary goal of using these techniques in impurity profiling is to detect, identify, and quantify impurities, which can include starting materials, intermediates, by-products, and degradation products. ajrconline.org The high sensitivity of MS detection allows for the identification of impurities even at trace levels, which is crucial for meeting stringent regulatory standards. resolvemass.ca

Table 1: Potential Impurities in Octyldodecanol and Analytical Method

Impurity Type Potential Compounds Typical Analytical Technique Purpose of Analysis
Starting MaterialsShorter or longer chain fatty alcoholsGC-MSTo ensure complete reaction and purity of the final product.
By-productsIsomers of octyldodecanol, other estersLC-MS, GC-MSIdentification and quantification of unintended reaction products.
Residual SolventsToluene, Hexane, etc.Headspace GC-MSTo ensure levels are below safety limits defined by regulatory bodies.
Degradation ProductsAldehydes, carboxylic acids (from oxidation)LC-MSTo assess the stability of the compound under various storage conditions.

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry)

Thermal analysis techniques are employed to measure the physical and chemical properties of a substance as a function of temperature. nih.gov Differential Scanning Calorimetry (DSC) is a key thermal analysis method used to characterize octyldodecanol. It measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. jfda-online.com This technique provides valuable information on the thermal properties and stability of the compound. nih.gov

DSC analysis of octyldodecanol can determine key thermal transitions, such as its melting point and crystallization behavior. dss.go.thresearchgate.net The resulting DSC curve, a plot of heat flow versus temperature, shows peaks and shifts that correspond to thermal events. jfda-online.com For octyldodecanol, which has a reported melting point around -1 to 1°C, DSC can precisely measure this transition. This information is critical for its formulation in products that may be exposed to varying temperatures. The technique can also provide data on the heat absorbed or released during these transitions (enthalpy), which relates to the material's purity and crystalline structure. dss.go.th

Table 2: Key Parameters from Differential Scanning Calorimetry (DSC) of Octyldodecanol

DSC Parameter Description Significance for Octyldodecanol
Onset Temperature (To) The temperature at which the thermal transition begins. researchgate.netIndicates the start of melting or crystallization, important for formulation stability.
Peak Temperature (Tp) The temperature at which the rate of heat absorption or release is at its maximum. dss.go.thCorresponds to the melting point, a key physical property for identification.
Offset Temperature (Tf) The temperature at which the thermal transition is complete. researchgate.netDefines the end of the melting or crystallization range.
Enthalpy of Fusion (ΔH) The amount of heat absorbed by the sample during melting. nih.govRelated to the degree of crystallinity and purity of the octyldodecanol.

Reference Standards and Certified Reference Materials for Quality Control

The use of reference standards and certified reference materials (CRMs) is fundamental to achieving accuracy and reliability in the chemical analysis of octyldodecanol. These standards are highly characterized materials used as a benchmark for quality control purposes.

A reference standard is a substance of established purity and quality, intended for use in specified laboratory tests. For octyldodecanol, reference standards are available from major pharmacopoeias, such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). nih.gov These standards are used to confirm the identity of the compound, perform quantitative assays, and validate analytical methods. By comparing the analytical response of a test sample of octyldodecanol to that of the reference standard, laboratories can ensure their results are accurate and reproducible.

Certified Reference Materials (CRMs) are a higher grade of reference material, produced by an accredited body, that comes with a certificate providing property values and their uncertainties. cpachem.com The use of CRMs is essential for calibrating analytical instruments and ensuring the traceability of measurement results. For octyldodecanol, CRMs would be used to validate the methods for impurity quantification, ensuring that the reported levels of impurities are accurate and meet regulatory requirements. zeptometrix.com

Table 3: Examples of Octyldodecanol Reference Standards

Reference Standard Name Issuing Authority/Supplier CAS Number Grade Intended Use
Octyldodecanol European Pharmacopoeia (EP) Reference StandardEuropean Directorate for the Quality of Medicines & HealthCare (EDQM)5333-42-6Pharmaceutical Primary Standard Use in laboratory tests as prescribed in the European Pharmacopoeia.
Octyldodecanol United States Pharmacopeia (USP) Reference StandardUnited States Pharmacopeia (USP)5333-42-6Pharmaceutical Reference Standard nih.govTo be used in assays and tests as specified in the USP monographs.
Octyldodecanol Pharmaceutical Secondary Standard; Certified Reference MaterialSupelco (part of MilliporeSigma)5333-42-6Certified Reference MaterialQuality control, method validation, and instrument calibration.

Advanced Material Science Applications of Octyldodecanol

Polymer Science and Nanotechnology Integration

The integration of octyldodecanol into polymer science and nanotechnology leverages its functions as a solvent, emollient, and stabilizer to create advanced materials with enhanced performance characteristics. Its utility is especially prominent in the development of nanocarriers for therapeutic agents and in the modification of polymer-based delivery systems.

Fabrication of Octyldodecanol-Based Nanomaterials

Octyldodecanol serves as a fundamental component in the oil phase for various nanosystems, including nanostructured lipid carriers (NLCs) and nanoemulsions. Its excellent solvent properties and low polarity make it an ideal choice for dissolving lipophilic compounds and forming stable nanodispersions.

Nanostructured Lipid Carriers (NLCs) represent a new generation of lipid nanoparticles designed to overcome the limitations of earlier solid lipid nanoparticles (SLN). NLCs are produced from a blend of solid and liquid lipids, creating a less-ordered lipid matrix that enhances drug loading capacity and prevents drug expulsion during storage.

In the development of NLCs, octyldodecanol is frequently used as the liquid lipid component. For instance, in the preparation of embelin-loaded NLCs for brain targeting, a lipid phase was formulated using solid lipid (cetyl palmitate) and liquid lipid (octyldodecanol) in a 7:3 ratio. This lipid mixture, containing the active drug, was heated and then dispersed in an aqueous surfactant phase through homogenization and ultrasonication to form the NLCs. The inclusion of octyldodecanol is critical for creating the imperfect crystalline structure that allows for higher drug payloads.

Octyldodecanol is a key ingredient in the oil phase of oil-in-water (O/W) nanoemulsions, which are utilized for the transdermal delivery of active ingredients. atamanchemicals.comnih.gov Its selection is often driven by its high solubilizing capacity for lipophilic molecules that are otherwise difficult to formulate. atamanchemicals.comnih.gov For example, octyldodecanol was chosen as the oil phase for a nanoemulsion designed to deliver ceramide IIIB due to its ability to dissolve the compound effectively, which is crucial for enhancing skin penetration and bioavailability. atamanchemicals.comnih.gov

The physicochemical characterization of these nanoemulsions is essential to ensure their stability and efficacy. Key parameters include droplet size, polydispersity index (PDI), and zeta potential. uomustansiriyah.edu.iqnih.gov A low PDI value (typically <0.25) indicates a narrow and uniform size distribution, which contributes to the stability of the nanoemulsion. atamanchemicals.comnih.gov

Research on a synthetic chalcone (B49325) nanoemulsion for treating cutaneous leishmaniasis provides specific characterization data. uomustansiriyah.edu.iqocl-journal.org Formulations were developed using different surfactants and co-surfactants with an oil core that included octyldodecanol. The resulting nanoemulsions exhibited distinct physicochemical properties depending on the other components used. uomustansiriyah.edu.iqocl-journal.org

Physicochemical Characteristics of Selected Nanoemulsion Formulations
Formulation CodeKey ComponentsDroplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Viscosity (cP)
LP20Soybean Lecithin, Polysorbate 20171.90.14-39.432.00
SP80Sorbitan Monooleate, Polysorbate 80296.20.24-25.101.71

Data sourced from studies on synthetic chalcone nanoemulsions where octyldodecanol was a potential oil phase component. uomustansiriyah.edu.iqocl-journal.org

In another study focused on optimizing a ceramide IIIB nanoemulsion, mathematical modeling predicted that under optimal conditions—a temperature of 41.49°C and a water content of 55.08 wt%—a droplet size of 15.51 nm and a PDI of 0.12 could be achieved. dovepress.com Experimental results showed excellent agreement, with actual values of 15.8 nm and 0.108, respectively. dovepress.com

Role in Polymer Matrix Patches and Controlled Release Systems

In the field of transdermal drug delivery, octyldodecanol is incorporated into polymer matrix patches, which are designed to provide controlled, sustained release of a drug through the skin. google.comua.pt In these systems, octyldodecanol primarily functions as a chemical penetration enhancer. cosmileeurope.eu

The mechanism by which long-chain fatty alcohols like octyldodecanol enhance skin permeation involves the fluidization of lipids in the stratum corneum. cosmileeurope.eu By interacting with the lipid bilayer, octyldodecanol disrupts its highly ordered structure, thereby reducing the barrier integrity and increasing the permeability of the active drug. cosmileeurope.eu Additionally, it can act as an emulsion stabilizer within the polymer matrix itself. dovepress.com

A study on the transdermal delivery of galantamine from an acrylic polymer matrix (GELVA GMS 788) patch demonstrated the efficacy of octyldodecanol as a penetration enhancer. cosmileeurope.eu At a concentration of 5% w/w, octyldodecanol significantly increased the permeation rate (flux) of galantamine compared to a control patch without any enhancer. cosmileeurope.eu

Effect of Penetration Enhancers on Galantamine Flux from a Polymer Matrix Patch
Penetration Enhancer (5% w/w)Flux (µg/cm²/h)Enhancement Ratio*
Control (None)14.0 ± 2.51.00
Octyldodecanol (OD)32.9 ± 3.42.35
Oleyl Alcohol (OAI)45.0 ± 7.93.21
Limonene (Lim)28.5 ± 2.32.04

Enhancement Ratio is the flux with the enhancer divided by the flux of the control. Data adapted from a study on galantamine transdermal patches. cosmileeurope.eu

These findings underscore the crucial role of octyldodecanol in modulating the release and permeation of drugs from polymer-based systems, enabling more effective transdermal therapies.

Functionalization of Polymeric Surfaces with Octyldodecanol

Surface functionalization is a technique used to modify the surface properties of a material, such as wettability, biocompatibility, or chemical reactivity, without altering its bulk properties. nih.govkpi.ua This can be achieved by grafting polymers or small molecules onto the surface. nih.govsigmaaldrich.comyoutube.com

While direct examples of grafting octyldodecanol onto polymeric surfaces for specific material science applications are not extensively detailed in readily available literature, the chemical principles of surface modification suggest its potential. The hydroxyl (-OH) group of octyldodecanol provides a reactive site for chemical bonding. For many polymers, surface activation methods (e.g., plasma treatment, chemical etching) can introduce functional groups that could then react with octyldodecanol's hydroxyl group. nih.govkpi.ua

Furthermore, the adsorption of alcohols onto oxide or polymer surfaces can occur via hydrogen bonding. nih.govmdpi.comnih.gov For polymers that possess hydrogen bond-accepting moieties (like carbonyl or ether groups), the hydroxyl group of octyldodecanol can form hydrogen bonds, effectively functionalizing the surface non-covalently. google.comucl.ac.uk This type of interaction is a key principle in achieving high surface coverage and modifying the interfacial properties of a material. nih.gov Such modification could be used to alter surface energy, lubricity, or hydrophobicity.

Surface Chemistry and Interfacial Phenomena

The behavior of octyldodecanol in multiphase systems is governed by its surface and interfacial properties. As an amphiphilic molecule, it possesses a polar hydroxyl head and a large, non-polar, branched alkyl tail. atamanchemicals.com This structure drives it to accumulate at the boundary between two immiscible phases, such as oil and water, an area known as the interface. uomustansiriyah.edu.iqocl-journal.org

This ability to lower interfacial tension is fundamental to its role as a co-emulsifier. atamanchemicals.comocl-journal.org In many formulations, a primary emulsifier is used to create an emulsion, but a co-emulsifier like octyldodecanol is added to enhance stability. Its relatively small molecular size allows it to migrate quickly to the oil-water interface, where it packs between the larger primary emulsifier molecules. ocl-journal.org This disrupts the crystalline packing of the primary surfactant, further reduces interfacial tension, and creates a more stable and robust interfacial film, preventing the coalescence of droplets and phase separation. nih.govocl-journal.org

Emulsification and Stabilization Mechanisms

Octyldodecanol plays a significant role as an emulsifier and stabilizer in complex multiphase systems. atamanchemicals.com Its amphiphilic nature, with a hydrophilic hydroxyl head and a large hydrophobic alkyl chain, allows it to position itself at oil-water interfaces, reducing interfacial tension. fiveable.memffchem.com This reduction in tension is a critical factor in the formation of stable emulsions, as it facilitates the breakup of larger droplets into smaller, more stable ones. fiveable.me

The stabilization of emulsions by octyldodecanol is achieved through several mechanisms. The adsorbed layer of octyldodecanol molecules at the droplet interface creates a protective film. fiveable.me This film can provide a steric barrier, physically preventing droplets from coalescing. fiveable.memffchem.com In some systems, particularly in the formation of nanoemulsions, the interaction between octyldodecanol, surfactants, and co-surfactants is crucial for creating stable, small droplets with a narrow size distribution. dovepress.com The presence of octyldodecanol can influence the solubility of surfactants and the viscosity of the continuous phase, thereby controlling the rate of droplet disruption and coalescence. dovepress.com

Spreading Properties and Surface Tension Modifications

Octyldodecanol is classified as a medium spreading emollient. atamanchemicals.comatamanchemicals.com Its spreading behavior is influenced by its physicochemical properties, including viscosity and surface tension. mdpi.com Research has shown that octyldodecanol exhibits a spreading value of 600 mm²/10 min. alexmo-cosmetics.de This moderate spreading allows for controlled application and even distribution on various surfaces.

The surface tension of a material is a critical factor in how it interacts with other substances and surfaces. Octyldodecanol has been shown to effectively reduce the surface tension of formulations. zhishangchemical.com For instance, it has an equilibrium spreading pressure of 17.0 dyne/cm. atamanchemicals.com This property is particularly advantageous in coatings and thin films, where lower surface tension can lead to improved wetting and adhesion. The ability of octyldodecanol to modify surface tension is also linked to its molecular structure, which allows it to orient at interfaces and disrupt the cohesive energy at the surface. zhishangchemical.com

PropertyValueSource
Spreading Value (10 min)600 mm² alexmo-cosmetics.de
Equilibrium Spreading Pressure17.0 dyne/cm atamanchemicals.com
Density (20°C)0.837-0.841 g/cm³ atamanchemicals.comalexmo-cosmetics.de
Refractive Index (20°C)1.4535-1.4555 atamanchemicals.comalexmo-cosmetics.de
Hydroxyl Value184-190 atamanchemicals.comalexmo-cosmetics.de

Interaction with Diverse Substrates and Surfaces

The interaction of octyldodecanol with various substrates is largely governed by its amphiphilic character and its ability to modify surface properties. On polar substrates, the hydroxyl group of octyldodecanol can form hydrogen bonds, while the long alkyl chain can interact with non-polar surfaces through van der Waals forces. zhishangchemical.com This dual nature allows for effective interaction with a wide range of materials.

In the context of material science, octyldodecanol's interaction with solid surfaces is crucial for applications such as coatings and pigment dispersions. It can act as a wetting agent, improving the spreadability of a formulation onto a substrate. This is particularly important for achieving uniform and defect-free films. The adsorption of octyldodecanol onto particle surfaces, such as metal oxides, can prevent aggregation and improve the stability of dispersions. nih.gov This is due to the anchoring of the hydroxyl groups to the particle surface, while the bulky alkyl chains provide steric hindrance. nih.gov

Studies have also investigated the interaction of octyldodecanol with polymeric surfaces. For example, it has been used as a solution stabilizer for polymer matrix patches. sdlookchem.com Its compatibility with various polymers and its ability to plasticize films make it a useful additive in polymer processing. mendelchemicals.com

Solvent Properties in Advanced Chemical Processes

Octyldodecanol's excellent solvent properties make it a valuable medium for various chemical processes, from extraction to synthesis. atamanchemicals.comulprospector.comulprospector.com

Extraction Processes and Solubilization Capacity

Octyldodecanol has been utilized as an extraction solvent in advanced analytical techniques. atamanchemicals.com For instance, it has been employed in dispersive liquid-liquid microextraction for the determination of polycyclic aromatic hydrocarbons in water samples. atamanchemicals.com Its low water solubility and high affinity for organic compounds make it an effective extraction medium. zhishangchemical.com

The solubilizing capacity of octyldodecanol is a key attribute. It can dissolve a wide range of substances that are otherwise difficult to incorporate into formulations. nih.gov This includes active pharmaceutical ingredients, pigments, and other functional additives. sdlookchem.commendelchemicals.com For example, it is an ideal solvent for salicylic (B10762653) acid. atamanchemicals.comulprospector.comatamanchemicals.com In a notable study, octyldodecanol was identified as a high-solubility excipient for ceramide IIIB, a challenging sphingolipid to dissolve. nih.gov This high solubilization capacity is critical for the development of effective delivery systems for poorly soluble compounds. nih.gov

CompoundSolubility in Octyldodecanol
Ceramide IIIBHigh
Salicylic AcidIdeal Solvent

Role in Specialized Chemical Synthesis

Beyond its use as a solvent, octyldodecanol can also participate as a reactant or intermediate in specialized chemical synthesis. mendelchemicals.comzhishangchemical.com As a Guerbet alcohol, it can be derived from the dimerization of smaller fatty alcohols. researchgate.net This process itself is a significant area of industrial chemistry.

In organic synthesis, the hydroxyl group of octyldodecanol can undergo various transformations. For example, it can be oxidized to form the corresponding octyldodecanoic acid. atamanchemicals.com It can also participate in substitution reactions where the hydroxyl group is replaced by other functional groups. Furthermore, octyldodecanol can serve as an intermediate in the synthesis of long-chain aldehydes and esters. zhishangchemical.com Its branched structure can impart unique properties to the resulting molecules, such as improved thermal stability and altered rheological behavior.

Research has also explored the use of octyldodecanol in the synthesis of novel materials. For example, it has been used in the synthesis of diketopyrrole and selenophene-based molecules for potential applications in organic electronics. metu.edu.tr

Toxicological and Ecotoxicological Investigations of Octyldodecanol

Mammalian Toxicity Studies

Acute and Chronic Exposure Effects

Octyldodecanol exhibits low acute toxicity. In oral toxicity studies, rats administered 5 g/kg of undiluted octyldodecanol showed no fatalities. atamanchemicals.comformulationbio.com Similarly, in an acute dermal toxicity study, both intact and abraded skin of guinea pigs were treated with 3 g/kg of undiluted octyldodecanol under occlusive patches, resulting in no deaths or significant skin lesions. atamanchemicals.comformulationbio.com

Repeated dose toxicity studies are crucial for understanding the effects of chronic exposure. A 28-day dermal toxicity study on a product containing octyldodecanol showed no mortality at doses up to 750 mg/kg bw/day. industrialchemicals.gov.au In repeated dose toxicity studies with 2-octyldodecanol, no effects on reproductive organs were observed. europa.eu

Table 1: Acute Toxicity of Octyldodecanol

Test TypeSpeciesRoute of AdministrationDosageOutcome
Acute Oral ToxicityRatOral5 g/kgNo deaths observed. atamanchemicals.comformulationbio.com
Acute Dermal ToxicityGuinea PigDermal3 g/kgNo deaths or gross skin lesions observed. atamanchemicals.comformulationbio.com
Acute Oral ToxicityRatOral>2500 mg/kg bwLow toxicity. industrialchemicals.gov.au
Acute Dermal ToxicityRatDermal>2000 mg/kg bwLow toxicity. industrialchemicals.gov.au

Dermal and Ocular Irritation Potential

The dermal and ocular irritation potential of octyldodecanol has been evaluated in several studies. When applied to rabbit skin, it was found to be slightly irritating. industrialchemicals.gov.au Some studies describe undiluted octyldodecanol as a severe skin irritant, causing redness, swelling, and scaling after prolonged or repeated exposure. scbt.com However, other findings suggest it is non- to mildly irritating to the skin at concentrations used in cosmetic formulations. nih.gov

In terms of ocular irritation, studies on rabbits have yielded varied results. Some tests showed that octyldodecanol caused either no irritation or minimal, transient irritation. atamanchemicals.comformulationbio.com Other studies classify it as slightly irritating to the eyes. industrialchemicals.gov.au One source indicates that 100 mg of octyldodecanol applied to a rabbit's eye for 24 hours resulted in mild irritation. scbt.com

Table 2: Dermal and Ocular Irritation of Octyldodecanol

Test TypeSpeciesConcentrationObservation
Skin IrritationRabbit-Slightly irritating. industrialchemicals.gov.au
Skin IrritationRabbit100 mg/24hSevere irritation. scbt.com
Eye IrritationRabbit-No to minimal, transient irritation. atamanchemicals.comformulationbio.com
Eye IrritationRabbit-Slightly irritating. industrialchemicals.gov.au
Eye IrritationRabbit100 mg/24hMild irritation. scbt.com

Reproductive and Developmental Toxicology Assessments

Reproductive and developmental toxicity studies are essential for assessing the potential effects of a substance on reproductive capabilities and offspring development. An OECD 414 developmental toxicity study in rats found that 2-octyldodecan-1-ol is not cumulatively toxic to pregnant rats and does not cause embryotoxic, fetotoxic, or developmental effects up to the highest dose tested (1000 mg/kg bw/d). europa.eu Furthermore, repeated dose toxicity studies of 2-octyldodecan-1-ol showed no effects on reproductive organs. europa.eu A one-generation study on the structurally similar linear alcohol, 1-docosanol, also reported no treatment-related effects on reproductive parameters. europa.eu Based on this data, it is concluded that octyldodecanol is not expected to impair fertility. europa.eu

Genotoxicity and Mutagenicity Evaluations

Genotoxicity and mutagenicity studies investigate the potential of a substance to damage genetic material. In vitro tests for octyldodecanol have not shown any mutagenic effects. sasoltechdata.com Similarly, in vivo tests did not reveal any mutagenic properties. sasoltechdata.com Mutagenicity tests conducted on octyldodecanol have revealed no genotoxic potential. basf.com An Ames test, a widely used method for screening mutagens, showed that a related compound, octyldodecyl stearoyl stearate, was not mutagenic, with or without metabolic activation. nih.gov

Immunotoxicity and Sensitization Studies

Immunotoxicity studies evaluate the potential of a chemical to adversely affect the immune system. For octyldodecanol, skin sensitization effects were not observed in animal studies. basf.com In a Buehler test conducted on guinea pigs, a product containing octyldodecanol showed no evidence of sensitization. industrialchemicals.gov.au Although some skin reactions like slight erythema were observed during the induction phase, similar reactions in the control group suggested these were likely due to irritation rather than sensitization. industrialchemicals.gov.au A Magnusson & Kligman maximisation test (GPMT) also yielded negative results for sensitization. industrialchemicals.gov.au

Environmental Fate and Ecotoxicity

The environmental fate of octyldodecanol is influenced by its physical and chemical properties. It is not readily biodegradable. industrialchemicals.gov.au Due to its low water solubility and predicted hydrophobicity, it is expected to partition to sludge or suspended solids in wastewater treatment plants. industrialchemicals.gov.au

In terms of ecotoxicity, octyldodecanol is considered harmful to aquatic life with long-lasting effects. spectrumchemical.com However, one assessment states that the product is not acutely harmful to aquatic organisms and that no toxic effects occur within the range of its solubility. basf.com

Table 3: Ecotoxicity of Octyldodecanol

Test TypeSpeciesResult
Toxicity to fishLeuciscus idus (Ide)LC50 (48 h) 5,500 mg/l. basf.com
Toxicity to aquatic invertebratesDaphnia magna (Water Flea)EC50 (48 h) > 0.035 mg/l. basf.com
Toxicity to aquatic plantsDesmodesmus subspicatus (Green Algae)EC50 (72 h) > 100 mg/l. basf.com

Biodegradation Pathways and Environmental Persistence

Octyldodecanol is considered to be readily biodegradable. syskem.debasf.comeuropa.eu Studies have shown that Guerbet alcohols, the class of compounds to which Octyldodecanol belongs, with chain lengths up to C32, are readily biodegradable. europa.eu Specifically, reliable measured data confirm this for 2-octyldodecan-1-ol. europa.eu The Organisation for Economic Co-operation and Development (OECD) SIDS Initial Assessment Report for Long Chain Alcohols concluded that linear and similar C6-22 alcohols biodegrade rapidly, particularly at concentrations relevant to the environment. europa.eu

The process of biodegradation is a key factor in the environmental persistence of Octyldodecanol. In activated sludge plants, the removal rate of long-chain alcohols like hexadecanol (B772) is reported to be as high as 99.46%, with half-lives of less than a minute. europa.eu This rapid degradation limits the availability of the substance to bind to substrates, even though it has a tendency to adsorb to sediment and soil. europa.eu As the substance desorbs from soil or sediment, it is expected to readily degrade. europa.eu

The degradation of long-chain alcohols, including Octyldodecanol, is not expected to produce harmful degradation products. europa.eu One study identified 1-nenenebc hexadecane (B31444) alcohol and this compound as intermediate products in the degradation of n-eicosane (B1172931) by the microorganism Stenotrophomonas acidaminiphila. plos.org In general, the biodegradation of such materials by microorganisms leads to the formation of carbon dioxide and water. nih.gov

Due to its high log Koc values (8.92 in soil and 9.79 in sewage sludge), Octyldodecanol is expected to be immobile in soil and sediment, showing strong adsorption. europa.eusasoltechdata.com However, its rapid biodegradability means it is quickly removed from the environment. europa.eu

Aquatic and Terrestrial Ecotoxicity Profiles

Aquatic Ecotoxicity

Studies have been conducted on various aquatic organisms to determine the ecotoxicity of Octyldodecanol. The results indicate a low level of toxicity within the range of its water solubility.

Test OrganismEndpointConcentration (mg/L)Exposure DurationTest GuidelineFinding
Leuciscus idus (Golden orfe)LC50>10048 hoursDIN 38412Not toxic under test conditions. makingcosmetics.com
Leuciscus idusLC505,50048 hoursDIN 38412 Part 15No toxic effects within the range of solubility. basf.com
FishLC50> 10,000OECD 203
Daphnia magna (Water flea)EC50>10048 hoursOECD Guideline 202Not toxic under test conditions. makingcosmetics.com
Daphnia magnaEC50> 0.03548 hoursOECD Guideline 202, part 1No toxic effects within the range of solubility. basf.com
Daphnia magnaNOEC0.03548 hoursOECD Guideline 202, part 1No toxic effects within the range of solubility. basf.com
Daphnia> 1,600OECD 202
Desmodesmus subspicatus (Green algae)ErC50>10072 hoursDIN 38412Not toxic under test conditions. makingcosmetics.comspectrumchemical.com
Pseudokirchneriella subcapitataEC50> 11.3 µg/l72 hoursOECD Guideline 201No toxic effects within the range of solubility. basf.com
Pseudokirchneriella subcapitataNOEC11.3 µg/l72 hoursOECD Guideline 201No toxic effects within the range of solubility. basf.com
AlgaeEC50> 100OECD 201

Terrestrial Ecotoxicity

Studies on the terrestrial toxicity of Octyldodecanol have been deemed unnecessary due to exposure considerations. basf.combasf.com This includes assessments for soil-living organisms, terrestrial plants, and other non-mammalian terrestrial species. basf.combasf.com The substance and its degradation products are expected to decompose rapidly. sasoltechdata.com

Bioaccumulation Potential in Environmental Systems

The bioaccumulation potential of Octyldodecanol is considered to be low. sasoltechdata.commakingcosmetics.combasf.com While it has a high estimated log Pow, which might suggest a potential for bioaccumulation, its rapid biodegradation limits this possibility. industrialchemicals.gov.au Significant accumulation in organisms is not expected. basf.com

The partition coefficient (log Pow) for Octyldodecanol has been reported as >8 at 23°C. globalso.com Calculated Bioconcentration Factor (BCF) values range from 53 to 539, which suggests a low to moderate potential for bioaccumulation. sasoltechdata.com However, because the substance is readily biodegradable, its presence in the environment is transient, reducing the likelihood of significant uptake by organisms. europa.eu The substance is not classified as PBT (persistent, bioaccumulative, and toxic) or vPvB (very persistent and very bioaccumulative). syskem.debasf.com

Atmospheric Reactions and Degradation Products

The primary pathway for the atmospheric degradation of alcohols like Octyldodecanol is through reaction with hydroxyl (OH) radicals. scielo.br This oxidation process involves the abstraction of a hydrogen atom from a C-H bond. scielo.br The resulting alkyl and α-hydroxyalkyl radicals then react with oxygen. scielo.br

While specific studies on the atmospheric degradation products of Octyldodecanol are limited, the general mechanism for alcohols suggests that it would lead to the formation of smaller carbonyl compounds. scielo.br For example, the atmospheric oxidation of ethanol (B145695) leads to acetaldehyde. scielo.br It is expected that the degradation of Octyldodecanol would follow a similar pattern, breaking down into smaller, less complex organic molecules and eventually to carbon dioxide and water. nih.gov The atmospheric half-life for most alcohols, other than methanol (B129727) and t-butyl alcohol, is in the range of 8-15 hours. scielo.br

Risk Assessment Frameworks and Safety Standards

In the European Union, the use of Octyldodecanol in cosmetics is permitted according to the general provisions of the Cosmetics Regulation. cosmeticsinfo.org The substance is not listed in Annex II, which contains substances prohibited for use in cosmetics. cosmeticsinfo.org

Risk assessments for cosmetic ingredients generally focus on the healthy user population. mdpi.com However, there is a growing consideration for vulnerable groups who may have different susceptibility. mdpi.comresearchgate.net Next-generation risk assessment (NGRA) frameworks are being developed to incorporate a more hypothesis-driven and human-relevant approach to safety evaluation. mdpi.com

For environmental risk, Octyldodecanol is not classified as a hazardous substance according to OSHA HCS 2012. sasoltechdata.com It is also not considered to be a persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB) substance. sasoltechdata.com

Applications and Future Directions in Octyldodecanol Research

Pharmaceutical Formulation Science

In the pharmaceutical sector, octyldodecanol is valued for its role as a multifunctional excipient. Its application spans from enhancing the delivery of topical drugs to theoretically improving other administration routes.

Octyldodecanol is a critical component in the formulation of sophisticated topical and transdermal drug delivery systems, where it functions as a penetration enhancer and the oil phase in emulsion-based carriers. formulationbio.comatamanchemicals.com Studies indicate that octyldodecanol can improve the dermal penetration of active pharmaceutical ingredients (APIs). Its mechanism often involves increasing the lipid disorder within the stratum corneum, the outermost layer of the skin, which facilitates the passage of drug molecules. basf.com

Research has demonstrated its effectiveness in various advanced formulations:

Nanoemulsions: Octyldodecanol is frequently selected as the oil phase in oil-in-water (O/W) nanoemulsions designed for transdermal delivery. mdpi.comscdi-montpellier.fr These systems feature droplet sizes typically under 200 nm, which can enhance skin permeation and improve the bioavailability of poorly soluble drugs. mdpi.com A notable study focused on a nanoemulsion for delivering Ceramide IIIB, where octyldodecanol was chosen as the oil phase due to its high solubility capacity for the active ingredient and its ability to enhance skin penetration. nih.govdovepress.com The optimized nanoemulsion, also containing Tween 80 and glycerol (B35011), achieved a droplet size of approximately 15.8 nm, demonstrating excellent potential for restoring the skin's barrier function. scdi-montpellier.frnih.gov

Microemulsions: The compound has been used to prepare O/W microemulsions for the dermal administration of drugs with low skin penetration. formulationbio.comatamanchemicals.com

Penetration Enhancement in Patches: In a study involving ethylene-vinyl acetate (B1210297) (EVA) copolymer matrix patches containing formoterol (B127741) fumarate, the incorporation of octyldodecanol significantly enhanced the skin permeation of the drug. nih.gov

Table 1: Research Findings on Octyldodecanol in Topical/Transdermal Systems

Delivery SystemActive Pharmaceutical Ingredient (API)Key Research Finding
O/W NanoemulsionCeramide IIIBOctyldodecanol was selected as the oil phase to improve drug solubility and enhance skin penetration, achieving an optimized particle size of 15.8 nm. scdi-montpellier.frnih.govdovepress.com
Matrix PatchFormoterol FumarateThe inclusion of octyldodecanol as an additive markedly enhanced the permeation of the drug through both rat and human skin. nih.gov
Topical FormulationNaproxen (B1676952)Octyldodecanol was evaluated as a solvent for topically applied naproxen, with studies suggesting it acts as a potential dermal permeation enhancer. formulationbio.comatamanchemicals.comatamanchemicals.com
Spectroscopic AnalysisNot ApplicableFTIR and Raman spectroscopy confirmed that octyldodecanol penetrates the stratum corneum and increases lipid disordering, which can facilitate API permeability. basf.com

While primarily used in topical formulations, the properties of octyldodecanol suggest theoretical potential for oral and parenteral drug delivery. As a high-polarity liquid lipid, it offers superior solvent characteristics for various drugs compared to less polar carriers like hydrocarbons. sasoltechdata.com Its stability against hydrolysis across a wide pH range is a significant advantage for oral formulations that must withstand the varying pH environments of the gastrointestinal tract. atamanchemicals.combasf.com

Theoretically, octyldodecanol could be used in the development of:

Self-Emulsifying Drug Delivery Systems (SEDDS): For oral administration of lipophilic drugs, octyldodecanol could serve as the oily phase in SEDDS. Its solvent capacity could help maintain the drug in a solubilized state, potentially improving bioavailability.

Parenteral Formulations: For intravenous applications, it could act as a neutral, stable drug carrier and solvent, particularly for lipophilic APIs that are challenging to formulate in aqueous solutions. sasoltechdata.com Its use as a component in lipid emulsions for parenteral nutrition or drug delivery is an area for future exploration.

A key function of octyldodecanol in pharmaceutical formulations is its role as a solvent, which directly impacts the solubility and stability of APIs. basf.commendelchemicals.com By dissolving lipophilic drugs, it prevents their recrystallization and ensures a uniform distribution within the formulation, which is critical for consistent therapeutic efficacy. mendelchemicals.com

Its effectiveness as a solvent has been noted for several compounds:

Salicylic (B10762653) Acid: Octyldodecanol is recognized as an ideal solvent for salicylic acid, a common ingredient in dermatological preparations. atamanchemicals.comatamanchemicals.comlesielle.comatamanchemicals.com

Ceramide IIIB: In the development of nanoemulsions, octyldodecanol was specifically chosen for its ability to dissolve Ceramide IIIB, an API with low solubility that is difficult to incorporate into cosmetic and pharmaceutical products. nih.govdovepress.com

Naproxen: It has been evaluated as a solvent to enhance the topical application of the non-steroidal anti-inflammatory drug naproxen. formulationbio.comatamanchemicals.com

Furthermore, octyldodecanol's chemical structure as a Guerbet alcohol renders it highly stable against hydrolysis. atamanchemicals.com This stability is beneficial for formulations requiring a wide pH range, such as those containing acids or bases, ensuring the integrity of both the excipient and the active ingredient over the product's shelf life. atamanchemicals.combasf.com

Table 2: Examples of Drug Solubility Enhancement with Octyldodecanol

Active IngredientFormulation TypeObservation
Salicylic AcidTopical Solutions/CreamsFrequently cited as an excellent and ideal solvent. atamanchemicals.comatamanchemicals.comlesielle.comskinethix.com
Ceramide IIIBO/W NanoemulsionSelected as the oil phase due to its high solubility capacity for the poorly soluble ceramide. nih.govdovepress.com
NaproxenTopical FormulationUsed as a solvent to facilitate the dermal delivery of the drug. formulationbio.comatamanchemicals.com
Lipophilic Drugs (General)Topical/Transdermal SystemsActs as a solvent and carrier for various lipophilic APIs. sasoltechdata.combasf.com

Octyldodecanol is recognized as a multifunctional pharmaceutical excipient and is listed in major pharmacopeias, including the Ph.Eur. (European Pharmacopoeia) and USP/NF (United States Pharmacopeia/National Formulary). basf.com Its primary functions in pharmaceutical formulations include:

Solvent and Solubilizer: For dissolving lipophilic active ingredients. basf.com

Emollient: Providing lubrication and a smooth feel in topical products. formulationbio.comemcochemicals.com

Penetration Enhancer: Facilitating the transport of drugs across the skin barrier. sasoltechdata.combasf.com

Drug Carrier: Acting as a neutral vehicle for APIs in dermal and potentially oral applications. sasoltechdata.com

Emulsifying and Opacifying Agent: Contributing to the stability and appearance of emulsions. formulationbio.comatamanchemicals.com

Its widespread use in topical pharmaceutical and cosmetic products underscores its general acceptance by regulatory bodies for these applications. formulationbio.comatamanchemicals.com

Cosmeceutical and Dermatological Research

In the fields of cosmeceuticals and dermatology, octyldodecanol is a cornerstone ingredient in advanced skincare, prized for its sensory benefits and its functional role in maintaining skin health.

Octyldodecanol's primary mechanism of action in skincare is its function as an emollient and skin conditioning agent. specialchem.com As a fatty alcohol, it imparts a fatty component to the skin, which is crucial for moisturization. lesielle.com

The key mechanisms include:

Occlusion: It forms a thin, protective barrier on the skin's surface. lesielle.com This occlusive layer reduces transepidermal water loss (TEWL), helping the skin to retain its natural moisture. This action is particularly beneficial for hydrating and repairing dry or sensitive skin. nih.govlesielle.com

Formulation Stability: In addition to its direct effects on the skin, octyldodecanol serves as a stabilizer in emulsions, preventing the separation of oil and water components. lesielle.comskinethix.com It also functions as a solvent for other ingredients and improves pigment dispersion in color cosmetics. mendelchemicals.comskinethix.com Its resistance to hydrolysis makes it a stable ingredient in products with a broad pH range. lesielle.comskinethix.com

Due to these properties, octyldodecanol is a versatile ingredient found in a wide array of advanced skincare products, including moisturizers, serums, sunscreens, and lotions. mendelchemicals.comlesielle.com

Pigment Dispersion and Formulation Stability in Color Cosmetics

Octyldodecanol is a highly valued ingredient in the formulation of color cosmetics due to its exceptional properties as a solvent and dispersing agent for pigments. humblebeeandme.comskinethix.com Its branched-chain structure and low polarity make it an effective medium for wetting and distributing both organic and inorganic pigments evenly throughout a cosmetic base. atamankimya.com This capability is crucial in products like lipsticks, foundations, and eyeshadows, where uniform color payoff and intensity are desired. mendelchemicals.comchemical-centre.com Some manufacturers offer pigments pre-dispersed in octyldodecanol, which facilitates easier and more efficient incorporation into cosmetic formulations without the need for grinding, thereby saving costs and preventing issues with dust. humblebeeandme.comchemical-centre.com

Table 1: Functional Properties of Octyldodecanol in Color Cosmetics

Property Function in Color Cosmetics Research Finding
Solvent Dissolves and disperses pigments. Acts as an excellent solvent for pigments in color cosmetics, ensuring uniform distribution. sdlookchem.com
Wetting Agent Improves the incorporation of dry pigments into the oil phase. Particularly valuable for its ability to improve pigment wetting in makeup applications. cdfsupplies.com
Stabilizer Prevents the separation of oil and liquid components in emulsions. Helps to form emulsions and prevents them from separating into their oil and liquid components. atamanchemicals.comlesielle.com
Emollient Provides a smooth, non-greasy feel and improves spreadability. Imparts a soft, silky feel, enhancing the texture and application of foundations and lip products. atamanchemicals.comcdfsupplies.com
Anti-Blooming Agent Prevents wax crystallization in lipsticks. Used in cosmetics such as lipstick as an anti-blooming agent. atamanchemicals.comwikipedia.org

Sun Care Product Development and UV Filter Solubilization

The efficacy of sun care products is highly dependent on the solubility and stability of UV filters within the formulation. Octyldodecanol is a key ingredient in sun care development due to its excellent ability to dissolve and stabilize a wide range of UV filters, particularly oil-soluble and crystalline organic filters that are often difficult to incorporate. atamanchemicals.comcdfsupplies.comgoogle.com Many modern UV absorbers, such as certain benzophenone (B1666685) and triazine derivatives, have poor oil solubility and a tendency to crystallize, which can significantly decrease the protective efficacy of a sunscreen. google.com Octyldodecanol acts as an effective solubilizing agent, ensuring these filters remain dissolved and are distributed evenly on the skin. cdfsupplies.comgoogle.com

The solubilizing effect of octyldodecanol and its derivatives can help boost the Sun Protection Factor (SPF) of a formulation. paulaschoice.co.zastearinerie-dubois.com By effectively dissolving UV filters like titanium dioxide and zinc oxide, it enhances their performance and photostability. paulaschoice.co.zastearinerie-dubois.com Its compatibility with other common sunscreen ingredients, such as emollients and film formers, makes it a versatile component in creating high-SPF products. univarsolutions.com Formulations containing octyldodecanol often have desirable sensory characteristics, such as a non-greasy feel and good spreadability, which are important for consumer acceptance of sun care products. specialchem.comunivarsolutions.com

Emerging Industrial and Specialty Chemical Applications

Lubricant and Plasticizer in Polymer Processing

Octyldodecanol is recognized for its utility in industrial applications, particularly in polymer processing where it functions as a lubricant and plasticizer. mendelchemicals.com Its properties are beneficial for optimizing the processing of plastics by improving the rheology of the polymer melt. emeryoleo.com It acts as a lubricant to reduce melt viscosity and friction between the polymer and processing equipment surfaces during extrusion and calendaring. mendelchemicals.comemeryoleo.com

In more specialized applications, octyldodecanol is used as a base oil for metal rolling and cutting fluids. sdlookchem.com Research has shown it possesses excellent lubricity. sdlookchem.com A key advantage is that it leaves little carbon residue and does not cause coking after high-temperature decomposition, resulting in a cleaner processing surface. This makes it suitable for environments that demand high cleanliness and no residue. sdlookchem.com It also serves as a raw material for plasticizers used in synthetic resins. kao.com

Surfactant and Specialty Chemical Synthesis

Octyldodecanol is a fundamental building block in the synthesis of other specialty chemicals. mendelchemicals.com It serves as an excellent base alcohol for a variety of chemical reactions, including esterification, ethoxylation, and propoxylation. thegoodscentscompany.com Its branched structure and low melting point make it easier to handle than many linear alcohols, and it imparts unique functional characteristics to the resulting downstream products. thegoodscentscompany.com

A significant application is in the synthesis of surfactants. zhishangchemical.comkao.com For instance, octyldodecanol can be condensed with sugars, such as xylose, to create efficient, bio-based liquid emulsifiers. researchgate.net This process is a way to create branched surfactants, as naturally occurring alcohols are typically linear. researchgate.net The Guerbet reaction, which produces octyldodecanol from decyl alcohol, is a key process in generating these branched alcohols for specialty applications. wikipedia.orgevitachem.com It is also used as an intermediate in the synthesis of long-chain aldehydes and acids. zhishangchemical.com

Advanced Cleaning and Detergency Formulations

The chemical properties of octyldodecanol lend themselves to applications in advanced cleaning and detergency. Its molecular structure gives it a degree of surface activity, allowing it to help reduce the surface tension of liquids, a useful property in the formulation of emulsions and liquid purifiers. zhishangchemical.com It is found in formulations for machine wash liquids and detergents. atamanchemicals.com

In personal care cleaning products, such as shower gels, octyldodecanol can be used as a softening agent. sdlookchem.com Its emollient properties, which are highly valued in skincare, can also provide a conditioning effect in rinse-off cleansing products. As a stable fatty alcohol, it is compatible with the wide pH ranges that are sometimes required in deodorant and hair removal formulations. atamanchemicals.comalexmo-cosmetics.de

Sustainable Chemistry and Green Synthesis Initiatives

The increasing consumer demand for natural and sustainable products has propelled research into green chemistry principles for the production and formulation of cosmetic ingredients, including Octyldodecanol. sofw.comdatahorizzonresearch.com This focus addresses the entire lifecycle of the compound, from its synthesis to its ultimate environmental fate.

Eco-friendly Production Technologies

The primary industrial method for producing Octyldodecanol is the Guerbet condensation of decyl alcohol. evitachem.com While a synthetic process, strides have been made to align it with green chemistry principles. The raw materials, long-chain fatty alcohols, are often derived from natural, renewable vegetable sources like fats and oils. atamanchemicals.comatamanchemicals.com This bio-based sourcing is a key aspect of its sustainable profile. mendelchemicals.com

Research into cleaner catalytic processes aims to improve the eco-friendliness of the synthesis. For instance, the dimerization of natural linear C-10 alcohols can be achieved using clay as a catalyst, which is considered a more environmentally benign option compared to traditional metal catalysts. researchgate.net The goal of these technologies is to achieve high yields and purity while minimizing energy consumption and waste generation. For example, processes using copper-nickel catalysts can achieve yields of around 89.9%. evitachem.com

Biodegradable Formulations and Environmental Impact Reduction

Octyldodecanol is recognized for its favorable environmental profile, particularly its biodegradability. cdfsupplies.comatamanchemicals.comatamankimya.com Regulatory and scientific data confirm that Guerbet alcohols, including 2-octyldodecan-1-ol, are readily biodegradable according to OECD criteria. europa.eubasf.com Studies on long-chain alcohols show they decay rapidly in water treatment processes, with half-lives of less than a minute and removal rates in activated sludge plants reported as high as 99.46%. europa.eu

This inherent biodegradability makes Octyldodecanol a suitable ingredient for "green" and sustainable cosmetic formulations. sofw.com Its low potential for bioaccumulation and ecotoxicity further enhances its standing as an environmentally responsible choice. basf.comnih.gov Environment Canada does not suspect it to be an environmental toxin. ewg.org While it has a high calculated Log Koc value, indicating it is likely to adsorb to soil and sediment, its rapid degradation limits its persistence in the environment. europa.eu Formulators leverage these properties to develop products that are effective for consumers and have a minimal environmental footprint upon disposal. atamanchemicals.com

Interdisciplinary Research Synergies

The evolution of Octyldodecanol research is increasingly driven by its integration with advanced technologies and scientific disciplines outside of traditional chemistry. These synergies are unlocking new potentials in predictive analysis, in-vivo characterization, and the development of novel functional materials.

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

Advanced Spectroscopic and Imaging Techniques for In-Vivo Studies

Understanding the behavior of Octyldodecanol within the skin is crucial for optimizing its function in topical products. Advanced, non-invasive techniques are now central to these in-vivo investigations. nih.govtermedia.pl Confocal Raman Spectroscopy (CRS), for example, has emerged as a powerful tool for analyzing the penetration and distribution of cosmetic ingredients within the skin's layers with high spatial resolution. nc3rs.org.uknih.govnih.gov

CRS allows researchers to create depth profiles that visualize how an emollient like Octyldodecanol permeates the stratum corneum and interacts with skin lipids, all without the need for biopsies or invasive sampling. nih.govnih.govworldscientific.com Other methods, such as Stimulated Raman Scattering (SRS) microscopy and advanced facial imaging systems, provide further insights. nc3rs.org.ukresearchgate.netnih.gov These techniques can quantify changes in skin properties like hydration, smoothness, and firmness following the application of a product containing Octyldodecanol, providing robust, quantitative data on its efficacy. nih.govresearchgate.net

Development of Novel Octyldodecanol-Derived Compounds with Enhanced Functionality

Chemical modification of the Octyldodecanol structure is a promising avenue for creating new molecules with enhanced or specialized functions. Research focuses on synthesizing derivatives that offer improved performance as emulsifiers, dispersants, or delivery systems.

A notable example is the synthesis of Octyldodecyl Xyloside, created by reacting Octyldodecanol with xylose, a sugar. sofw.comresearchgate.net This creates a "green" co-emulsifier that combines the emollient properties of the fatty alcohol with the hydrophilic nature of the sugar, resulting in a versatile ingredient for creating stable and aesthetically pleasing emulsions. sofw.com Other research explores the creation of novel thiazole (B1198619) and diketopyrrole derivatives, indicating its use as a building block in more complex organic synthesis. metu.edu.trmums.ac.ir Furthermore, nanoemulsions based on Octyldodecanol have been developed and optimized as advanced transdermal delivery systems for active ingredients like ceramides. mums.ac.irnih.gov These novel compounds expand the utility of Octyldodecanol beyond its traditional role as a simple emollient, positioning it as a foundational material for future innovations in cosmetic science.

Data Tables

Table 1: Research Findings on Octyldodecanol and Related Technologies

Research Area Technique/Method Key Findings Reference(s)
Green Synthesis Guerbet Condensation Production from bio-based fatty alcohols using catalysts like clay enhances sustainability. researchgate.net
Environmental Fate OECD 301F Test / ECHA Dossier Confirmed to be readily biodegradable with low potential for bioaccumulation. europa.eubasf.com
Predictive Modeling Machine Learning / (Q)SAR AI/ML models can predict physicochemical properties of long-chain alcohols and optimize cosmetic formulations. nih.govntu.edu.sg
In-Vivo Skin Analysis Confocal Raman Spectroscopy (CRS) Non-invasively measures the penetration depth and distribution of ingredients like Octyldodecanol in the skin. nc3rs.org.uknih.govnih.gov
Derivative Synthesis Chemical Synthesis Reaction of Octyldodecanol with xylose produces Octyldodecyl Xyloside, a versatile green co-emulsifier. sofw.comresearchgate.net
Transdermal Delivery Nanoemulsion Formulation Octyldodecanol-based nanoemulsions can be optimized for the transdermal delivery of active ingredients like Ceramide IIIB. nih.gov

Q & A

Basic Research Questions

Q. What validated analytical methods ensure accurate quantification of octyldodecanol and its impurities in chemical mixtures?

  • Methodological Answer: Use gas chromatography (GC) with flame ionization detection, as outlined in USP guidelines . System suitability criteria require a resolution ≥2.0 between octyldodecanol and structurally similar peaks (e.g., stearyl alcohol, oleyl alcohol). Calibrate using reference standards for 2-octyl-1-decanol (90–102% purity) and monitor impurities like 2-octyldodecanal (branched aldehyde) via retention time matching and peak response ratios .

Q. How is octyldodecanol synthesized, and what are the critical reaction parameters?

  • Methodological Answer: Octyldodecanol is produced via the Guerbet reaction, involving condensation of octanol and dodecanol under high-temperature alkaline conditions. Key parameters include catalyst selection (e.g., sodium hydroxide), reaction time (>8 hours), and purification steps to remove unreacted aldehydes . Validate purity using GC and ensure residual catalyst levels comply with thresholds (<0.1% w/w) .

Q. What are the physicochemical properties of octyldodecanol relevant to formulation stability?

  • Methodological Answer: Octyldodecanol is a branched-chain fatty alcohol (C20H42O) with a melting point of 15–20°C and log P ~8.5, indicating high lipophilicity. Its emollient properties derive from its ability to form stable lamellar structures in emulsions. Characterize viscosity, solubility in common solvents (e.g., ethanol), and thermal stability via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported dermal penetration enhancement effects of octyldodecanol?

  • Methodological Answer: Studies show octyldodecanol (0.5–5% w/w) enhances penetration of lipophilic actives (e.g., octylmethoxycinnamate) but may increase irritation when combined with polar compounds like formoterol fumarate . To reconcile discrepancies:

  • Design in vitro Franz diffusion assays with human skin, controlling for octyldodecanol concentration, vehicle composition, and receptor fluid pH.
  • Use confocal microscopy to track fluorescent analogs of test compounds and quantify stratum corneum partitioning .

Q. What strategies mitigate batch-to-batch variability in octyldodecanol purity for reproducible research outcomes?

  • Methodological Answer: Variability arises from incomplete Guerbet reactions or residual aldehydes. Implement:

  • Quality Control (QC): GC-MS profiling with internal standards (e.g., deuterated dodecanol) to quantify 2-octyl-1-decanol (target ≥95%) and impurities (e.g., 2-hexyl-1-dodecanol) .
  • Process Optimization: Adjust catalyst loading (e.g., 1–2% NaOH) and post-reaction distillation to isolate the C20 fraction .

Q. How does octyldodecanol’s branched structure influence its role as a co-solvent in nanoparticle drug delivery systems?

  • Methodological Answer: Its branched alkyl chains reduce crystallization in lipid matrices, improving drug loading capacity. To study:

  • Prepare lipid nanoparticles via hot homogenization, varying octyldodecanol content (5–20% w/w).
  • Characterize particle size (dynamic light scattering), polydispersity index (PDI), and drug release kinetics (HPLC). Correlate with small-angle X-ray scattering (SAXS) data to assess lipid packing .

Q. What computational models predict octyldodecanol’s environmental persistence and ecotoxicological risks?

  • Methodological Answer: Use quantitative structure-activity relationship (QSAR) tools like EPI Suite to estimate biodegradation (e.g., BIOWIN score) and bioaccumulation potential (log BCF). Validate with experimental OECD 301F tests for ready biodegradability and LC50 assays in Daphnia magna .

Data Analysis and Reporting Guidelines

Q. How should researchers document octyldodecanol-related experiments to ensure reproducibility?

  • Methodological Answer: Follow Beilstein Journal of Organic Chemistry guidelines:

  • Detail synthesis steps, including catalyst batches and reaction monitoring (e.g., TLC/Rf values).
  • Report GC parameters (column type, temperature gradient) and impurity thresholds in supplementary files .
  • For in vivo studies, include ethics approvals, participant selection criteria, and raw data in appendices .

Q. What statistical approaches address heterogeneity in octyldodecanol’s performance across biological replicates?

  • Methodological Answer: Apply mixed-effects models to account for inter-subject variability in penetration studies. Use ANOVA with post-hoc Tukey tests for formulation comparisons. Report confidence intervals and effect sizes, avoiding overreliance on p-values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.